

# 4-Morpholino-3-(trifluoromethyl)aniline physical and chemical properties

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## Compound of Interest

Compound Name: 4-Morpholino-3-(trifluoromethyl)aniline

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## A Technical Guide to 4-Morpholino-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical and chemical properties, synthesis, and potential applications of **4-Morpholino-3-(trifluoromethyl)aniline**. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and precursors to provide a robust resource for scientific applications.

## Compound Identification and Properties

**4-Morpholino-3-(trifluoromethyl)aniline** is an aromatic amine derivative characterized by a morpholine ring and a trifluoromethyl group attached to the aniline backbone. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the aniline structure.

Table 1: Core Identifiers for **4-Morpholino-3-(trifluoromethyl)aniline**

Identifier	Value
IUPAC Name	4-morpholino-3-(trifluoromethyl)aniline
Molecular Formula	C <sub>11</sub> H <sub>13</sub> F <sub>3</sub> N <sub>2</sub> O
Molecular Weight	262.23 g/mol

| CAS Number | Not explicitly assigned; search for related structures may be required. |

## Physical and Chemical Properties of Analogues

To provide a predictive context for the properties of **4-Morpholino-3-(trifluoromethyl)aniline**, the following tables summarize data for key structural analogues: trifluoromethyl anilines and morpholinoanilines.

Table 2: Properties of Related Trifluoromethyl Aniline Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n <sub>20/D</sub> )
3-(Trifluoromethyl)aniline	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N	161.12	187-188[1]	1.29[1]	1.480[2]
4-(Trifluoromethyl)aniline	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N	161.12	83 °C / 12 mmHg[3]	1.283 @ 25°C[3]	1.483
4-Fluoro-3-(trifluoromethyl)aniline	C <sub>7</sub> H <sub>5</sub> F <sub>4</sub> N	179.11	207-208[4]	1.393 @ 25°C[4]	1.466

| 4-Methyl-3-(trifluoromethyl)aniline | C<sub>8</sub>H<sub>8</sub>F<sub>3</sub>N | 175.15 | 204[5] | 1.220 @ 25°C[5] | 1.490[5] |

Table 3: Properties of Related Morpholinoaniline Compounds

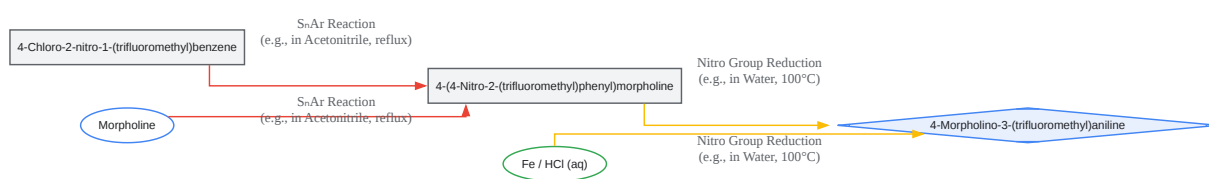
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
3-Fluoro-4-morpholinoaniline	C <sub>10</sub> H <sub>13</sub> FN <sub>2</sub> O	196.22	121-123[6] [7]	364.9 ± 42.0[6]	Soluble in methanol[7]

| 4-Morpholinoaniline | C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O | 178.23 | 132-135[8] | ~310.5[8] | Soluble in chloroform, ethyl acetate[8] |

The trifluoromethyl group generally increases the hydrophobicity of a molecule, suggesting that **4-Morpholino-3-(trifluoromethyl)aniline** may have limited solubility in polar solvents like water but good solubility in non-polar organic solvents such as toluene or hexane.[9]

## Synthesis and Experimental Protocols

A plausible synthetic route for **4-Morpholino-3-(trifluoromethyl)aniline** can be proposed based on established methodologies for similar compounds. The primary strategy involves a two-step process: a nucleophilic aromatic substitution (S<sub>N</sub>Ar) followed by the reduction of a nitro group.



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Proposed synthesis workflow for **4-Morpholino-3-(trifluoromethyl)aniline**.

**Step 1: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)** This reaction step is analogous to the synthesis of related fluoro-morpholino compounds.[10]

- **Reactants:** A suitable starting material, such as 4-chloro-2-nitro-1-(trifluoromethyl)benzene, is reacted with morpholine.
- **Solvent:** A polar aprotic solvent like acetonitrile is typically used.
- **Conditions:** The reaction mixture is heated to reflux to facilitate the substitution reaction.
- **Work-up:** Upon completion, the solvent is typically removed under reduced pressure, and the crude product is isolated for the next step.

**Step 2: Nitro Group Reduction** The reduction of the nitro-intermediate to the target aniline can be achieved using methods proven effective for other trifluoromethylated nitroaromatics.[\[11\]](#)

- **Reactants:** The intermediate, 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, is reduced.
- **Reagents:** A mixture of iron powder and a mineral acid, such as concentrated hydrochloric acid, in water serves as the reducing agent system.
- **Conditions:** The reaction is typically heated (e.g., to 70-100°C) and stirred vigorously. Progress can be monitored using thin-layer chromatography (TLC).[\[11\]](#)
- **Purification:** After the reaction is complete, the mixture is cooled. The crude product can be isolated by filtration and then purified, often by recrystallization from a suitable solvent system like an ethanol/water mixture, to yield the final product.[\[12\]](#)

## Spectral Information

While a complete spectral dataset for **4-Morpholino-3-(trifluoromethyl)aniline** is not readily available, data from analogues provide expected spectral characteristics.

- **<sup>1</sup>H NMR:** Protons on the aniline and morpholine rings would appear in the aromatic (~6.5-7.5 ppm) and aliphatic (~3.0-4.0 ppm) regions, respectively. The amino (-NH<sub>2</sub>) protons would likely appear as a broad singlet.
- **<sup>13</sup>C NMR:** The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling) and the aromatic and morpholine carbons.[\[13\]](#)
- **<sup>19</sup>F NMR:** A single sharp peak corresponding to the -CF<sub>3</sub> group would be expected.[\[13\]](#)

- IR Spectroscopy: Key peaks would include N-H stretching for the amine group ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), C-F stretching ( $\sim 1100\text{-}1300\text{ cm}^{-1}$ ), and C-O-C stretching from the morpholine ring.
- Mass Spectrometry: The molecular ion peak ( $M^+$ ) would be expected at  $m/z$  262.23.

## Applications in Research and Development

Aniline derivatives containing morpholine and trifluoromethyl groups are valuable intermediates in medicinal chemistry and materials science.

- Pharmaceutical Intermediates: Morpholinoanilines are key structural motifs in various active pharmaceutical ingredients (APIs). For example, 3-fluoro-4-morpholinoaniline is a crucial intermediate in the synthesis of the antibiotic Linezolid.[6]
- Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, valued for its ability to enhance metabolic stability and binding affinity.[9]
- Drug Discovery: This compound can serve as a versatile building block for creating libraries of novel molecules for screening against various biological targets. The combination of the morpholine group (which can improve pharmacokinetic properties) and the trifluoromethyl group makes it an attractive starting point for developing new therapeutic agents.

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